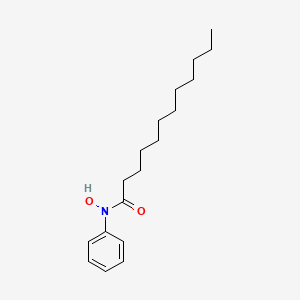
Ethyl(dimethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dimethyl)alumane is an organoaluminum compound with the chemical formula C₄H₁₁Al. It is a type of organometallic compound where aluminum is bonded to carbon atoms. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)alumane can be synthesized through the reaction of dimethylaluminum chloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction can be represented as follows:
(CH3)2AlCl+C2H5MgBr→(CH3)2AlC2H5+MgClBr
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.
Substitution: Commonly performed in the presence of solvents like tetrahydrofuran (THF) or diethyl ether, with the reaction temperature maintained at low to moderate levels.
Major Products
Oxidation: Produces aluminum oxides and various organic by-products.
Reduction: Yields reduced organic compounds and aluminum hydrides.
Substitution: Forms new organoaluminum compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Ethyl(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of ethyl(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalysis and other applications where precise control over reactivity is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Diethylaluminum chloride: Contains two ethyl groups and one chlorine atom bonded to aluminum.
Triethylaluminum: Composed of three ethyl groups attached to aluminum.
Uniqueness
Ethyl(dimethyl)alumane is unique due to its specific combination of ethyl and dimethyl groups, which imparts distinct reactivity and properties compared to other organoaluminum compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
13197-83-6 |
|---|---|
Formule moléculaire |
C4H11Al |
Poids moléculaire |
86.11 g/mol |
Nom IUPAC |
ethyl(dimethyl)alumane |
InChI |
InChI=1S/C2H5.2CH3.Al/c1-2;;;/h1H2,2H3;2*1H3; |
Clé InChI |
SHGOGDWTZKFNSC-UHFFFAOYSA-N |
SMILES canonique |
CC[Al](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


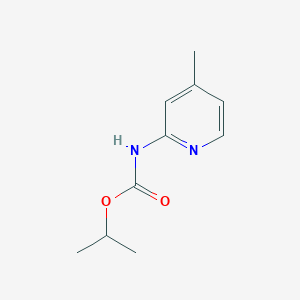
methanol](/img/structure/B14722152.png)
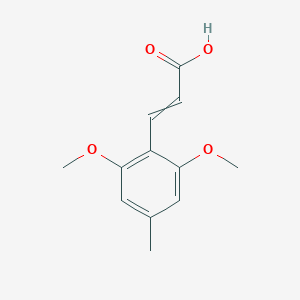
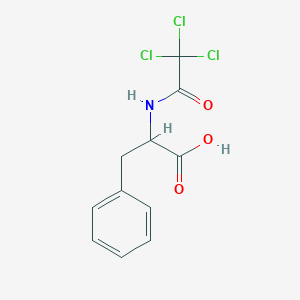

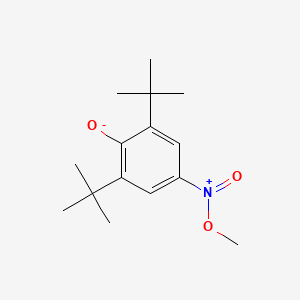
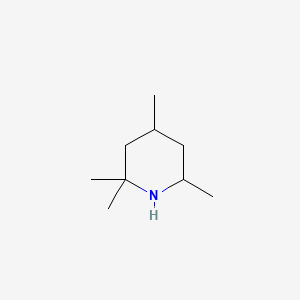

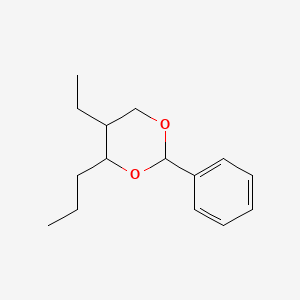

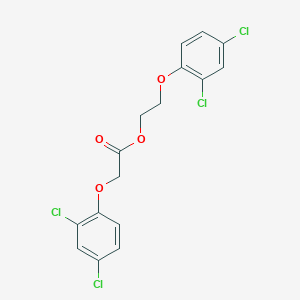
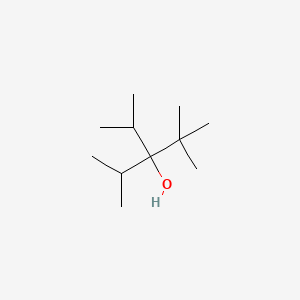
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
